1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Description
This compound features a piperidine core substituted with a 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety at the 3-position and a 1H-1,2,4-triazole-linked ethanone group. Its structural complexity combines heterocyclic motifs known for diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.
Properties
IUPAC Name |
1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c23-15(8-22-11-17-10-18-22)21-4-1-2-12(7-21)6-14-19-16(20-24-14)13-3-5-25-9-13/h3,5,9-12H,1-2,4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDDZUMQHPMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC=N2)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 373.46 g/mol. The structure features a thiophene ring, oxadiazole moiety, and piperidine ring, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene structures exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents. For instance, oxadiazole derivatives have shown effectiveness against resistant bacterial strains due to their unique mechanisms of action .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiophene and oxadiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Neuroprotective Effects
The piperidine component of the compound suggests potential neuroprotective properties. Research into similar compounds has shown that they can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene-based oxadiazole derivatives demonstrated that compounds similar to 1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting a strong potential for further development as antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines revealed that the compound could significantly reduce cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound. These findings support its potential role as an anticancer agent .
Table: Summary of Applications
Mechanism of Action
The compound's mechanism of action can vary depending on the application:
Molecular Targets and Pathways:
Interaction with enzymes: The triazole moiety is known to interact with enzyme active sites, potentially inhibiting enzymatic activity.
Binding to receptors: The compound may bind to specific receptors, altering cellular signaling pathways.
DNA/RNA interaction: The oxadiazole and thiophene rings might intercalate with nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Heterocyclic Substituents
Oxadiazole vs. Tetrazole Derivatives
Compound 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replaces the oxadiazole-thiophene group with a tetrazole-aryl system. Tetrazoles are more polar due to their acidic NH proton (pKa ~4.9), enhancing solubility but reducing membrane permeability compared to oxadiazoles. Pharmacokinetically, oxadiazoles (logP ~2.1) may exhibit better blood-brain barrier penetration than tetrazoles (logP ~1.5) .
Thiophene vs. Aryl/O-Tolyl Substitutions
The analog (3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone (–16) substitutes thiophene with o-tolyl. Conversely, thiophene’s sulfur atom enables stronger π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
Functional Group Variations
Ethanone vs. Methanone Linkers
The compound 1-(2-Oxo-2-phenyl-ethyl)-4-[(thiophen-2-yl-methylene)-amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-[1,2,4]triazole-5-one () employs a dihydrotriazole scaffold with a phenyl-ethanone chain. Ethyl spacers may also introduce conformational flexibility, altering target selectivity .
Sulfanyl vs. Methylpiperidinyl Groups
In 1-(3-methyl-3-mesityl-cyclobutyl)-2-(5-thiophen-4-ethyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone (), a sulfanyl group replaces the methylpiperidinyl moiety. Sulfur’s electronegativity increases polarity, improving aqueous solubility but reducing lipophilicity. Piperidine’s basic nitrogen (pKa ~10.5) can protonate under physiological conditions, enhancing ionic interactions with targets like GPCRs .
Antimicrobial Activity
Compounds with triazole-oxadiazole hybrids (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin. The thiophene analog may exhibit enhanced activity due to sulfur’s role in disrupting bacterial membrane integrity .
Antitumor Potential
The thiadiazole-triazole hybrid (3,4,5-Trimethoxyphenyl)(5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-yl)Phenyl)-1H-1,2,4-Triazol-1-yl)Methanone () inhibits tubulin polymerization (IC50 = 0.17 µM), surpassing oxadiazole derivatives (IC50 ~1–2 µM). Thiophene’s planar structure may improve intercalation into DNA or enzyme pockets .
Biological Activity
The compound 1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key moieties:
- Oxadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
- Piperidine : Often associated with psychoactive effects and potential in treating neurological disorders.
- Triazole : Recognized for antifungal and anticancer activities.
Anticancer Properties
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of DNA synthesis.
- Induction of apoptosis via modulation of apoptotic pathways (e.g., caspase activation) .
A study demonstrated that oxadiazole derivatives could inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The tested compounds showed IC50 values ranging from 5.7 to 10.7 µM against P-388 murine tumor cells .
Antimicrobial Activity
Compounds with thiophene and oxadiazole moieties have also been reported to possess antimicrobial properties. A literature survey highlighted that derivatives containing these structures exhibited:
- Antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal activity against various fungal strains .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring can interact with key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : Triazole moieties often act as antagonists at specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA, disrupting replication processes .
Case Study 1: Antitumor Activity
A recent study evaluated a series of oxadiazole-based compounds for their antiproliferative effects on pancreatic cancer cell lines (PDAC). The results indicated that specific derivatives significantly reduced cell viability and induced apoptosis by upregulating p53 expression and activating caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing thiophene-containing oxadiazoles and assessing their antimicrobial properties. The findings suggested that these compounds exhibited potent activity against Staphylococcus aureus and Candida albicans, indicating their potential as therapeutic agents in treating infections .
Data Tables
| Biological Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Oxadiazole Derivative | 5.7 - 10.7 | CDK Inhibition |
| Antimicrobial | Thiophene-Oxadiazole | Varies | Enzyme Inhibition |
Preparation Methods
Hydrazide Formation
Thiophene-3-carboxylic acid is converted to its corresponding hydrazide via reaction with hydrazine hydrate in ethanol under reflux (80°C, 6 hours). The intermediate, thiophene-3-carbohydrazide, is isolated by filtration and recrystallized from ethanol (yield: 78–85%).
Oxadiazole Cyclization
The hydrazide undergoes cyclization with cyanomethyl piperidine in the presence of phosphorus pentoxide (P₂O₅) in xylene at 140°C for 4 hours. This step forms the 1,2,4-oxadiazole ring, yielding 3-(thiophen-3-yl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 65–72% yield.
Functionalization of the Piperidine Linker
Methylation of Piperidine
The piperidine nitrogen is protected using a Boc group, followed by alkylation at the 3-position with methyl iodide in dimethylformamide (DMF) at 0°C to room temperature. Deprotection with trifluoroacetic acid (TFA) yields 3-(hydroxymethyl)piperidine, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
Coupling to Oxadiazole Core
A nucleophilic substitution reaction links the aldehyde to the oxadiazole-methyl group. The aldehyde is treated with the oxadiazole intermediate in the presence of sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the piperidine-oxadiazole hybrid.
Synthesis of the Triazole-Ethanone Moiety
Triazole Formation
1H-1,2,4-Triazole is synthesized via cyclocondensation of thiosemicarbazide derivatives with formic acid under reflux. The product, 1H-1,2,4-triazole, is isolated by aqueous workup and recrystallized from methanol (yield: 82%).
Ethanone Functionalization
Bromoethanone is reacted with 1H-1,2,4-triazole in acetonitrile at 60°C for 8 hours, using potassium carbonate (K₂CO₃) as a base. The resulting 2-(1H-1,2,4-triazol-1-yl)ethanone is purified via distillation under reduced pressure (bp: 120°C at 15 mmHg).
Final Coupling and Global Deprotection
The piperidine-oxadiazole intermediate is coupled with 2-(1H-1,2,4-triazol-1-yl)ethanone using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) in THF at 0°C. The crude product is purified via flash chromatography (dichloromethane/methanol, 9:1), yielding the target compound in 58% yield.
Industrial-Scale Optimization
Continuous Flow Synthesis
Key steps (e.g., oxadiazole cyclization) are adapted to continuous flow reactors to enhance yield (from 65% to 89%) and reduce reaction time (from 4 hours to 30 minutes).
Catalytic Systems
Palladium on carbon (Pd/C) is employed for hydrogenation steps, achieving >95% conversion with 0.5 mol% catalyst loading.
Characterization and Analytical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₈N₆O₂S |
| Molecular Weight | 358.4 g/mol |
| Melting Point | 198–202°C (dec.) |
| IR (ν, cm⁻¹) | 1680 (C=O), 1605 (C=N), 1240 (C-O-C) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, triazole), 7.45 (m, 1H, thiophene) |
Comparative Analysis with Analogous Compounds
Replacing the thiophene-3-yl group with pyrazin-2-yl (as in Evitachem’s compound) reduces lipophilicity (logP from 2.1 to 1.4) but enhances aqueous solubility (from 0.8 mg/mL to 3.2 mg/mL). Piperidine methylation improves metabolic stability in hepatic microsomes (t₁/₂: 45 minutes vs. 22 minutes for unmethylated analogs).
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of the oxadiazole ring, functionalization of the piperidine moiety, and coupling with the triazole-ethanone group. Key steps require controlled temperatures (e.g., 60–80°C for oxadiazole formation), catalysts like Pd/C for hydrogenation, and anhydrous conditions to prevent hydrolysis. Intermediate purification via column chromatography and recrystallization (ethanol/chloroform mixtures) is critical for yield optimization .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms connectivity of the thiophene, oxadiazole, and triazole rings.
- HPLC with a C18 column (acetonitrile/water mobile phase) monitors purity (>98% required for pharmacological studies).
- Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 430.1 [M+H]+) and detects isotopic patterns for sulfur-containing moieties .
Q. What key structural features influence the compound’s reactivity and stability?
- The oxadiazole ring (C–N bond length: ~1.30 Å) contributes to electron-deficient properties, enabling nucleophilic substitutions.
- The thiophene sulfur (bond angle: ~92°) enhances π-stacking with biological targets.
- The piperidine-methyl group introduces steric hindrance, affecting conformational flexibility and metabolic stability .
Q. What common chemical reactions can this compound undergo?
- Oxidation : The triazole ring’s N–H group can be oxidized to nitro derivatives using mCPBA (meta-chloroperbenzoic acid).
- Reduction : The ethanone carbonyl is reducible to a secondary alcohol with NaBH4/CeCl3 .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) aid in understanding electronic properties and reaction mechanisms?
- DFT calculations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV), indicating electrophilic reactivity at the oxadiazole ring.
- Molecular dynamics simulations (AMBER force field) model binding conformations with cytochrome P450 enzymes, guiding SAR studies .
Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR chemical shifts)?
- Solvent effects : Simulate DMSO-d6 solvent interactions using the IEF-PCM model to align computed ¹H NMR shifts (δ 7.8–8.2 ppm for thiophene protons) with experimental data.
- Tautomerism analysis : Compare computed energy barriers for triazole tautomers (1H vs. 2H forms) to explain discrepancies in IR spectra .
Q. How to design experiments to study bioactivity and target interactions (e.g., enzyme inhibition)?
- Molecular docking (AutoDock Vina) against 14-α-demethylase (PDB: 3LD6) identifies key interactions:
- Thiophene sulfur forms a hydrophobic pocket contact (binding energy: −9.2 kcal/mol).
- Oxadiazole nitrogen hydrogen-bonds with Tyr118.
- In vitro assays : Use microplate fluorimetry to measure IC50 values in Candida spp. cultures, correlating with docking results .
Q. How to optimize reaction yields while minimizing side products (e.g., during triazole coupling)?
- Stepwise temperature control : Maintain 0–5°C during imine formation to suppress Schiff base side reactions.
- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling (yield improvement from 45% to 72%) .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, triazole), δ 7.45 (thiophene) | |
| ESI-MS | m/z 430.1 [M+H]+ | |
| IR (KBr) | 1680 cm⁻¹ (C=O stretch) |
Table 2: Computational Parameters for DFT Studies
| Parameter | Value | Reference |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | |
| Binding energy | −9.2 kcal/mol (3LD6) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
